N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H29NO4 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.20965841 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Mechanism of Action
Target of Action
Compounds with adamantyl groups, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the nervous system .
Mode of Action
Similar adamantyl compounds have been shown to interact with their targets through a variety of mechanisms, including direct binding and modulation of receptor activity .
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
The compound’s adamantyl group may influence its pharmacokinetic properties, as adamantane derivatives are known for their high lipophilicity and potential for extensive distribution in the body .
Result of Action
Similar synthetic cannabinoids have been shown to produce a range of effects, including analgesia, euphoria, and alterations in perception .
Action Environment
The action, efficacy, and stability of N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide may be influenced by various environmental factors. For instance, the compound’s lipophilic nature may allow it to readily cross biological membranes, potentially influencing its distribution and action within the body . .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-24-17-7-16(8-18(25-2)19(17)26-3)20(23)22-12-21-9-13-4-14(10-21)6-15(5-13)11-21/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTMHMPZOUHPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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